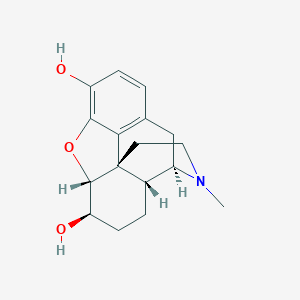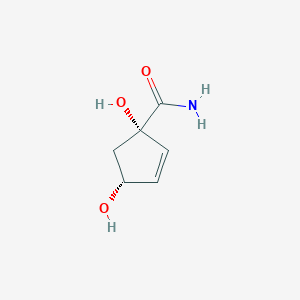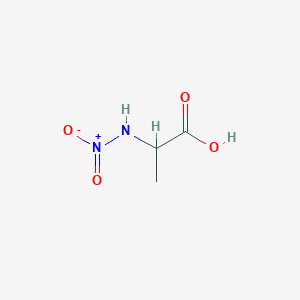
2-nitramidopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitramidopropanoic acid, also known as NAP, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. NAP is synthesized through a multistep process that involves the reaction of nitric acid with 2-aminopropanoic acid.
Mécanisme D'action
The mechanism of action of 2-nitramidopropanoic acid is not fully understood. However, studies have suggested that 2-nitramidopropanoic Acid exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. 2-nitramidopropanoic Acid has been shown to activate the Akt/mTOR pathway, which is involved in cell survival and growth. Additionally, 2-nitramidopropanoic Acid has been shown to inhibit the activity of the MAPK/ERK pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
2-nitramidopropanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-nitramidopropanoic Acid can reduce oxidative stress and inflammation in the brain. Additionally, 2-nitramidopropanoic Acid has been shown to improve mitochondrial function and reduce apoptosis in models of neurodegenerative diseases. 2-nitramidopropanoic Acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-nitramidopropanoic acid in lab experiments is its neuroprotective properties. 2-nitramidopropanoic Acid has been shown to have a wide range of therapeutic applications, making it a promising candidate for drug development. However, one of the limitations of using 2-nitramidopropanoic Acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-nitramidopropanoic acid. One area of research is the development of 2-nitramidopropanoic Acid-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-nitramidopropanoic Acid and its potential therapeutic applications. Another area of research is the development of new synthesis methods for 2-nitramidopropanoic Acid that can improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, 2-nitramidopropanoic acid is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-nitramidopropanoic Acid has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. Studies have also shown that 2-nitramidopropanoic Acid can improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. While there are limitations to using 2-nitramidopropanoic Acid in lab experiments, its potential therapeutic applications make it a promising candidate for drug development.
Méthodes De Synthèse
The synthesis of 2-nitramidopropanoic acid involves the reaction of nitric acid with 2-aminopropanoic acid. The reaction is carried out in a two-step process. In the first step, 2-aminopropanoic acid is dissolved in nitric acid, and the mixture is heated to a temperature of 60-70°C for 4-5 hours. In the second step, the reaction mixture is cooled to room temperature and neutralized with sodium hydroxide. The resulting product is then purified using recrystallization.
Applications De Recherche Scientifique
2-nitramidopropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. Studies have also shown that 2-nitramidopropanoic Acid can improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 2-nitramidopropanoic Acid has been shown to reduce oxidative stress and inflammation in models of Parkinson's disease and multiple sclerosis.
Propriétés
Numéro CAS |
130790-37-3 |
|---|---|
Nom du produit |
2-nitramidopropanoic Acid |
Formule moléculaire |
C3H6N2O4 |
Poids moléculaire |
134.09 g/mol |
Nom IUPAC |
2-nitramidopropanoic acid |
InChI |
InChI=1S/C3H6N2O4/c1-2(3(6)7)4-5(8)9/h2,4H,1H3,(H,6,7) |
Clé InChI |
ICVUAMUSASFFOR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)O)N[N+](=O)[O-] |
Synonymes |
Alanine, N-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



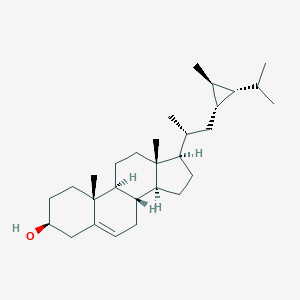
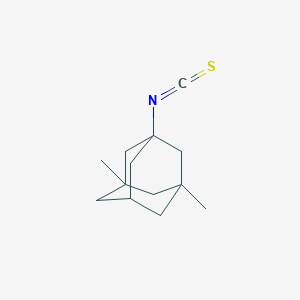
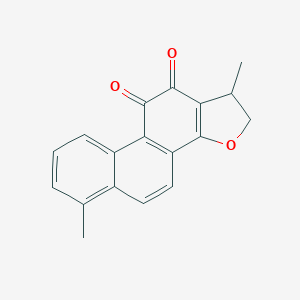
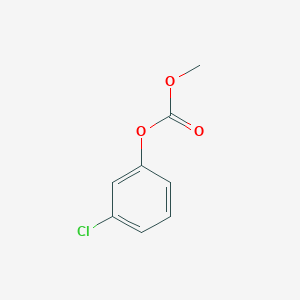
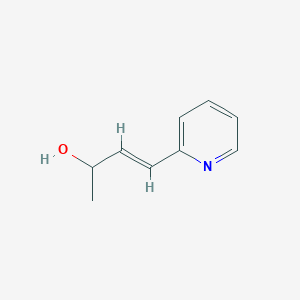
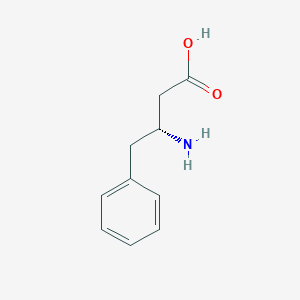
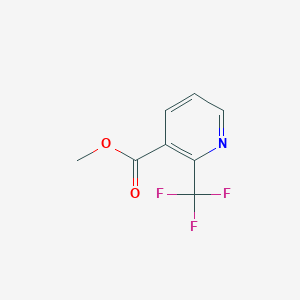
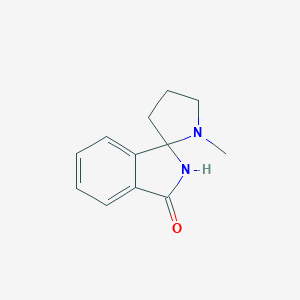
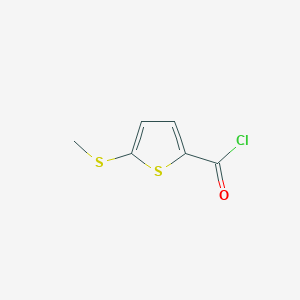
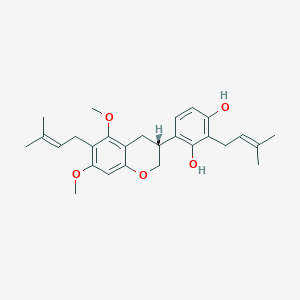
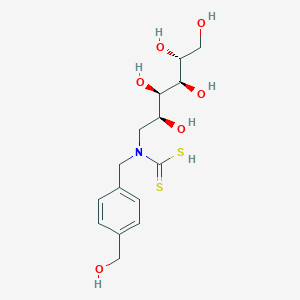
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
